BenchChemオンラインストアへようこそ!

GTS-21 dihydrochloride

Nicotinic Receptor Pharmacology Selectivity Profiling CNS Drug Discovery

Procure GTS-21 for translationally relevant results due to its unique human/rat α7 selectivity inversion and dual α4β2 antagonism. This oral, Phase II–ready tool offers superior human PBMC anti-inflammatory potency over nicotine. Essential for reproducible species-specific pharmacology and cognitive studies.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 148372-04-7
Cat. No. B1672419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGTS-21 dihydrochloride
CAS148372-04-7
Synonyms3-(2,4-dimethoxybenzylidene)anabaseine
DMXBA
GTS 21
GTS-21
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC
InChIInChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3/b15-11+
InChIKeyRPYWXZCFYPVCNQ-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GTS-21 dihydrochloride CAS 148372-04-7 Procurement Baseline: α7 nAChR Agonist Profile and Key Specifications


GTS-21 dihydrochloride (CAS 148372-04-7; dihydrochloride salt CAS 156223-05-1), also known as DMXB-A or DMBX-anabaseine, is a small-molecule, orally bioavailable partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) with documented cognition-enhancing and anti-inflammatory activities [1]. It is a synthetic derivative of the marine toxin anabaseine and exhibits a dual pharmacological profile: partial agonism at α7 nAChRs and high-affinity antagonist binding at α4β2 nAChRs (Ki = 20 nM for human α4β2) as well as 5-HT₃A receptor antagonism (IC₅₀ = 3.1 µM) . GTS-21 has advanced to Phase II clinical trials for schizophrenia and Alzheimer's disease, demonstrating cognitive improvement in healthy volunteers but failing to meet primary endpoints in patient populations [2].

Why GTS-21 dihydrochloride Cannot Be Replaced by Generic α7 nAChR Agonists: Key Differentiation Drivers


Substitution of GTS-21 with other α7 nAChR agonists or partial agonists without rigorous validation is scientifically unsound due to its unique polypharmacology, species-dependent efficacy, and clinically documented metabolic activation pathway. Unlike many α7 agonists, GTS-21 exhibits high-affinity antagonism at α4β2 nAChRs (Ki = 20 nM) , which functionally distinguishes it from α7-selective agonists such as PNU-282987 or SSR-180711. Furthermore, GTS-21 acts as a prodrug: its in vivo cognitive effects are mediated in part by its primary demethylated metabolite, 4-OH-GTS-21, which possesses a distinct rank-order potency (4-OH-GTS-21 > GTS-21) and lower residual inhibition (IC₅₀ = 356 µM in rat α7 vs. >1 mM in human α7) [1]. These pharmacological nuances render simple potency comparisons or receptor-binding equivalency insufficient for predicting functional outcomes in complex in vivo models or clinical translation.

GTS-21 dihydrochloride: Quantitative Evidence of Differentiation from Comparator Compounds


α4β2 nAChR Antagonist Affinity: GTS-21 vs. (-)-Nicotine

GTS-21 exhibits a unique dual binding profile, acting as a high-affinity antagonist at human α4β2 nAChRs (Ki = 20 nM), which is 100-fold more potent than its functional agonism at human α7 nAChRs . In direct comparison, GTS-21 is 18-fold less potent than (-)-nicotine at human α4β2 nAChRs and 2-fold less potent at human α7 nAChRs .

Nicotinic Receptor Pharmacology Selectivity Profiling CNS Drug Discovery

Species-Specific α7 nAChR Efficacy: GTS-21 in Rat vs. Human Receptors

Comparative net charge analysis in Xenopus oocytes reveals that GTS-21 is significantly more efficacious at activating rat α7 nAChRs than human α7 nAChRs [1]. This contrasts with cytisine, which shows greater efficacy at human α7 receptors than rat [1].

Receptor Pharmacology Species Differences Translational Research

Metabolic Activation and Pharmacokinetic Differentiation: GTS-21 vs. 4-OH-GTS-21

GTS-21 undergoes O-demethylation in vivo to yield 4-OH-GTS-21, a metabolite with distinct pharmacological properties [1]. In direct comparative studies, 4-OH-GTS-21 exhibits higher potency than GTS-21 at α7 nAChRs but lower efficacy in causing residual inhibition (IC₅₀ = 356 µM in rat α7 vs. >1 mM in human α7) [2].

Drug Metabolism Prodrug Pharmacology Pharmacokinetics

In Vivo Blood Glucose Lowering: GTS-21 vs. PNU-282987 in db/db Mice

In db/db mice, a model of type 2 diabetes, GTS-21 (0.5-8.0 mg/kg i.p.) lowers blood glucose in a dose-dependent manner during an oral glucose tolerance test (OGTT) [1]. This effect is reproduced by the alternative α7 nAChR agonist PNU-282987, confirming an on-target mechanism, and is abolished in α7 nAChR and GLP-1R knockout mice [1].

Metabolic Disease Type 2 Diabetes GLP-1 Axis

Anti-Inflammatory Signaling Pathway Modulation: GTS-21 vs. PNU-282987 in ILC2s

In murine type 2 innate lymphoid cells (ILC2s), both GTS-21 and PNU-282987 attenuate airway inflammation, but PNU-282987 produces a significantly greater reduction in IKK and NF-κB phosphorylation compared to GTS-21 [1].

Immunology Inflammation NF-κB Signaling

Clinical Phase II Negative Symptoms Differentiation: GTS-21 in Schizophrenia

In a Phase II clinical trial for schizophrenia, GTS-21 failed to meet its primary cognitive endpoints but demonstrated a statistically significant improvement in negative symptoms—a domain notoriously refractory to treatment with standard antipsychotics [1].

Clinical Trials Schizophrenia Negative Symptoms

Optimal Research and Preclinical Application Scenarios for GTS-21 dihydrochloride


Investigating α7 nAChR-Mediated GLP-1 Secretion and Glucose Homeostasis

Utilize GTS-21 (0.5-8.0 mg/kg i.p.) in db/db mice to study α7 nAChR-dependent GLP-1 release and blood glucose regulation. This model is supported by direct comparative data showing PNU-282987 reproduces the effect and knockout validation confirms mechanism [1].

Species-Comparative α7 nAChR Pharmacology in Xenopus Oocytes

Employ GTS-21 alongside cytisine and 4-OH-GTS-21 in Xenopus oocyte expression systems to characterize species-specific (rat vs. human) α7 nAChR efficacy and potency. Use net charge analysis to correct for rapid desensitization artifacts [2].

Negative Symptom-Focused Schizophrenia Research

Reference GTS-21 as a tool compound in preclinical models targeting negative symptoms of schizophrenia, given its unique Phase II clinical signal for this domain. Note that cognitive endpoints were not met, and subsequent Phase II Alzheimer's trials also failed [3].

Dual α7 Agonism / α4β2 Antagonism Mechanism Studies

Leverage GTS-21's 100-fold higher affinity for α4β2 (Ki = 20 nM) relative to α7 functional activation in studies designed to dissect the contribution of α4β2 antagonism to net in vivo effects. Compare with pure α7 agonists lacking α4β2 activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for GTS-21 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.